N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, common name, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield, purity, and any challenges or unique aspects of the synthesis process.Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis
This involves studying the compound’s reactivity. What types of reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic aspects may also be considered.Physical And Chemical Properties Analysis
This includes the compound’s melting point, boiling point, solubility, density, refractive index, and other physical properties. Chemical properties like acidity or basicity, redox potential, and spectral properties might also be included.Scientific Research Applications
Anticancer Potential
A significant body of research has focused on the synthesis and evaluation of derivatives similar to N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide for their potential anticancer properties. Studies have shown that certain sulfonamide derivatives exhibit promising anticancer activities, including the inhibition of tumor cell lines and specific cancer-associated enzymes. For instance, synthesized sulfonamides demonstrated selective inhibitory effects against human carbonic anhydrase IX and XII isoenzymes, which are often overexpressed in cancer cells and contribute to tumor acidification and growth (Gul et al., 2018). These findings suggest a pathway for the development of new anticancer drugs, leveraging the molecular structure of sulfonamides for therapeutic interventions.
Enzyme Inhibition for Therapeutic Applications
The enzyme-inhibiting properties of sulfonamide derivatives extend beyond anticancer applications, encompassing a broad spectrum of potential therapeutic uses. For example, studies have revealed that certain derivatives effectively inhibit carbonic anhydrase and acetylcholinesterase enzymes. These enzymes play crucial roles in physiological processes, and their dysregulation is associated with various diseases. By targeting these enzymes, sulfonamide derivatives offer potential treatment strategies for conditions such as glaucoma, epilepsy, and Alzheimer's disease, among others (Yamali et al., 2018). The ability to selectively inhibit specific enzyme activities suggests the versatility of sulfonamide derivatives in drug development, highlighting their significance in medicinal chemistry.
Antidepressant and Antimicrobial Effects
The diverse chemical structure of sulfonamide derivatives allows for a wide range of biological activities, including potential antidepressant and antimicrobial effects. Research into phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, for example, has indicated promising antidepressant activities without significant neurotoxicity, offering a new avenue for the development of safer antidepressant medications (Mathew et al., 2014). Furthermore, certain sulfonamide compounds have demonstrated antimicrobial properties against a range of bacterial and fungal pathogens, suggesting their potential use in treating infections (Jamode et al., 2009).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, environmental impact, and precautions for safe handling and storage.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.
properties
IUPAC Name |
N-[3-(2-propanoyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S2/c1-3-18(22)21-16(17-9-6-10-25-17)12-15(19-21)13-7-5-8-14(11-13)20-26(23,24)4-2/h5-11,16,20H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSIKMCTIDKGQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)CC)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1-propionyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide |
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